molecular formula C19H21NO B7773192 1,3-Dimethyl-2,6-diphenylpiperidin-4-one CAS No. 5315-29-7

1,3-Dimethyl-2,6-diphenylpiperidin-4-one

Cat. No.: B7773192
CAS No.: 5315-29-7
M. Wt: 279.4 g/mol
InChI Key: DZCQBSKDIIAQHT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,6-diphenylpiperidin-4-one is a chemical compound with the molecular formula C19H21NO. It is a piperidinone derivative, characterized by the presence of two phenyl groups and two methyl groups attached to the piperidine ring.

Chemical Reactions Analysis

1,3-Dimethyl-2,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1,3-Dimethyl-2,6-diphenylpiperidin-4-one can be compared with other piperidinone derivatives, such as:

Properties

IUPAC Name

1,3-dimethyl-2,6-diphenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCQBSKDIIAQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300876, DTXSID101283000
Record name 1,3-dimethyl-2,6-diphenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2,6-diphenyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5554-58-5, 5315-29-7
Record name 1,3-Dimethyl-2,6-diphenyl-4-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5554-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC139645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-2,6-diphenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2,6-diphenyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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